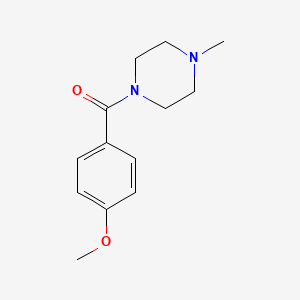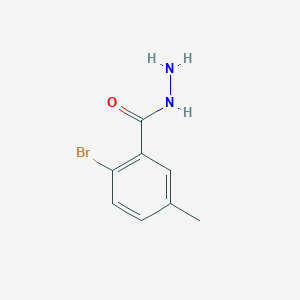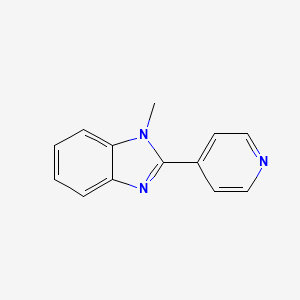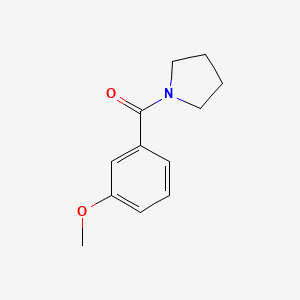![molecular formula C12H18N2O4S B6617389 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid CAS No. 1379861-02-5](/img/structure/B6617389.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a synthetic organic compound. It is characterized by its complex structure, which includes a tert-butoxycarbonyl group, an amino group, and a methylthiazole moiety. This compound finds applications across various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the following steps:
Step 1: : Thiazole formation through the cyclization of suitable precursors.
Step 2: : Introduction of the methyl group on the thiazole ring via alkylation.
Step 3: : Incorporation of the amino acid backbone through condensation reactions.
Step 4: : Protection of the amino group using tert-butoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial synthesis often employs automated, high-throughput techniques to maximize yield and efficiency. This may include:
Continuous flow reactors: for precise control over reaction conditions.
Automated purification systems: for efficient product isolation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can be oxidized to introduce functional groups or modify the existing ones.
Reduction: : Reduces specific moieties to alter reactivity.
Substitution: : Substitutes specific groups to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Depending on the reactions, products may include modified thiazole derivatives or amino acids with altered protective groups.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has various applications:
Chemistry
Used as an intermediate in organic synthesis.
Helps in studying reaction mechanisms and kinetics.
Biology
Serves as a building block in peptide synthesis.
Utilized in the development of enzyme inhibitors.
Medicine
Acts as a precursor for drug molecules.
Aids in the study of biochemical pathways and targets.
Industry
Applied in the production of pharmaceuticals.
Utilized in material science for polymer production.
Mecanismo De Acción
Mechanism of Effects
The compound's effects are often due to its interaction with biological molecules, altering their activity or function.
Molecular Targets and Pathways
Enzyme Inhibition: : Interacts with active sites, inhibiting function.
Receptor Binding: : Modifies signaling pathways by binding to receptors.
Comparación Con Compuestos Similares
Comparison
Compared to other thiazole-based compounds, 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid stands out due to its specific protective groups and structural complexity.
List of Similar Compounds
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
tert-butoxycarbonyl-2-amino-3-(1,3-thiazol-2-yl)propanoic acid
4-methylthiazole-2-carboxylic acid
This compound's unique combination of functional groups and structural elements make it a valuable asset in scientific research and industrial applications
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-7-6-19-9(13-7)5-8(10(15)16)14-11(17)18-12(2,3)4/h6,8H,5H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQRZMGNAKPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)





![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)

